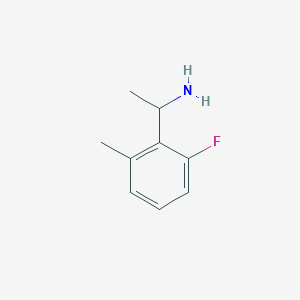

1-(2-Fluoro-6-methyl-phenyl)-ethylamine

Description

1-(2-Fluoro-6-methyl-phenyl)-ethylamine is a substituted phenyl ethylamine derivative featuring a fluorine atom at the ortho (2nd) position and a methyl group at the para (6th) position on the aromatic ring.

Properties

IUPAC Name |

1-(2-fluoro-6-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOMURZWVKENMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270478-39-1 | |

| Record name | 1-(2-fluoro-6-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetylation and Deacylation Approach

A common approach involves acetylation of the aromatic amine to form N-acetyl derivatives, which then undergo selective deacylation to yield the ethylamine:

- Step 1: Reaction of 2-fluoro-6-methylaniline with acetyl chloride in the presence of a base (e.g., triethylamine) at low temperature (0°C) to form N-acetyl-2-fluoro-6-methylaniline.

- Step 2: Treatment of the acetylated compound with alkali metal hydroxides (e.g., sodium hydroxide) in C4-C10 monohydric alcohol solvents (such as n-butanol or isobutanol) under reflux conditions to achieve deacylation and release of the free amine.

This method offers advantages such as low cost, simplicity, safety, fewer by-products, and ease of purification, making it suitable for industrial scale-up.

Reductive Amination of Ketone Precursors

Another route involves reductive amination of corresponding fluoro-methyl acetophenones:

- The ketone (e.g., 2-fluoro-6-methylacetophenone) is reacted with ammonia or amine sources under reductive conditions.

- Catalysts such as palladium on carbon or other metal catalysts facilitate the conversion to the ethylamine.

- However, this method may require expensive catalysts and can have limitations in commercial production due to catalyst cost and potential regulatory issues with certain reagents.

Thiolation and Alkylation Routes

In related aromatic amine derivatives, thiolation followed by alkylation has been used:

- 2-fluoro-6-methylaniline can be converted to a benzenethiol derivative via sulfonyl chloride intermediates and reduction (e.g., with red phosphorus and iodine).

- The thiol group is then alkylated with alkyl iodides (e.g., 2,2,2-trifluoroethyl iodide) to introduce substituents.

- Subsequent reactions can build complex derivatives, but these steps are more relevant to substituted piperazine derivatives rather than direct ethylamine synthesis.

Comparative Table of Preparation Methods

Research Findings and Optimization Notes

- Solvent Choice: C4-C10 monohydric alcohols such as n-butanol provide an optimal medium for deacylation reactions, balancing solubility and reaction rate.

- Temperature Control: Reflux temperature is typically employed for deacylation; however, lower temperatures can improve selectivity in some steps (e.g., acetylation).

- Catalyst and Reagent Selection: Avoidance of expensive and regulated catalysts (like palladium) is preferred for industrial production, favoring base-mediated deacylation methods.

- Purification: The intermediate and final products are amenable to purification by simple extraction and silica gel chromatography, facilitating high purity isolation.

- Chirality: For enantiomerically pure (R)- or (S)-1-(2-fluoro-6-methyl-phenyl)-ethylamine, chemical resolution or asymmetric synthesis steps are integrated, often involving chiral auxiliaries or selective crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines with different functional groups.

Scientific Research Applications

Medicinal Applications

The medicinal applications of 1-(2-Fluoro-6-methyl-phenyl)-ethylamine primarily revolve around its pharmacological properties.

Pharmacological Properties

- Antidepressant Activity : The compound has been studied for its potential as an antidepressant. Its structural similarity to known antidepressants suggests it may interact with serotonin and norepinephrine transporters, enhancing mood regulation.

- Neuroprotective Effects : Preliminary research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies

- Study on Antidepressant Effects : A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of serotonin reuptake, suggesting potential efficacy as an antidepressant .

- Neuroprotection : In vitro studies indicated that the compound could reduce oxidative stress in neuronal cells, highlighting its potential role in neuroprotection .

Agricultural Applications

In agriculture, this compound shows promise as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.

Pesticidal Activity

- Mechanism of Action : The compound may disrupt neurotransmitter function in pests, leading to paralysis or death.

Case Studies

- Field Trials : Field trials have shown that formulations containing this compound effectively reduce pest populations without harming beneficial insects .

Materials Science Applications

The unique chemical structure of this compound allows for its use in materials science, particularly in the development of organic semiconductors.

Organic Semiconductor Development

- Electronic Properties : The compound's electron-donating properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

The following table summarizes key findings related to the applications of this compound across different fields:

| Application Area | Key Findings |

|---|---|

| Medicinal | Potential antidepressant; neuroprotective effects demonstrated in vitro studies |

| Agricultural | Effective against pests; field trials show reduced populations without harming beneficial insects |

| Materials Science | Suitable for organic semiconductors; favorable electronic properties for OLEDs and photovoltaics |

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methyl-phenyl)-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Positions : The ortho-fluoro and para-methyl groups in the target compound create steric hindrance and electronic effects distinct from analogs. For example, the 4-methoxy group in (S)-1-(4-Methoxyphenyl)ethylamine enhances electron density on the ring, favoring interactions with biological targets . In contrast, the 3-nitro group in 1-(3-Nitrophenyl)-ethylamine introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways .

- Chirality and Surface Interactions : 1-(1-Naphthyl)ethylamine demonstrates that proximity of multiple functional groups to a metal surface induces chirality, a property relevant to catalysis . The target compound’s ortho-substituents may similarly influence surface adsorption or enantioselective processes.

Physicochemical Properties

- Molecular Weight and Lipophilicity: The ethoxy group in 2-(2-Ethoxy-6-fluorophenyl)ethylamine increases molecular weight (183.226 vs.

- Boiling/Melting Points : Substituents like trifluoro (in 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine, ) lower boiling points due to reduced intermolecular forces, whereas methyl groups may elevate melting points via van der Waals interactions.

Research Findings and Trends

- Surface Chemistry : Analogous to 1-(1-Naphthyl)ethylamine , the target compound’s substituents may enable chiral induction on metal surfaces, with applications in asymmetric catalysis.

- Market Trends : The growth of (S)-1-(4-Methoxyphenyl)ethylamine in pharmaceuticals suggests that structurally related amines, including the target compound, could see demand in drug discovery pipelines.

- Synthetic Route Optimization : and emphasize yield optimization via computational analysis, which could guide the synthesis of this compound .

Biological Activity

Structural Characteristics

The molecular formula of 1-(2-Fluoro-6-methyl-phenyl)-ethylamine is C10H12FN, with a molecular weight of 167.20 g/mol. The presence of the fluorine atom is significant as it can enhance metabolic stability and lipophilicity, potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

While specific data on the biological activity of this compound is sparse, insights can be drawn from studies on similar compounds and general properties of organofluorine compounds.

Potential Biological Activities

- Enzyme Inhibition : Organofluorine compounds often exhibit enzyme inhibitory properties due to their ability to mimic natural substrates or bind to active sites. This could suggest potential applications in drug development targeting various enzymes.

- Cytokine Modulation : Similar compounds have been shown to inhibit cytokine production, which is crucial in inflammatory responses and autoimmune diseases. The inhibition of p38 MAP kinase by related amines has been documented, indicating a pathway through which this compound might exert effects .

- Antimicrobial Activity : Research on structurally related compounds indicates potential antimicrobial properties, particularly against Gram-negative bacteria . This suggests that this compound could be explored for similar applications.

Comparative Analysis

To better understand the potential activity of this compound, it is useful to compare it with other biologically active amines.

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Methylphenyl)-ethylamine | Structure | Inhibits cytokine production |

| 2-(4-Trifluoromethoxy)phenyl-ethylamine | Structure | Antimicrobial activity against Mycobacterium tuberculosis |

| 4-(Trifluoromethyl)acetophenone | Structure | Enzyme inhibition |

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of phenyl-substituted amines:

- Study on p38 MAP Kinase Inhibitors : A study identified potent inhibitors of p38 MAPK, showing significant inhibition of pro-inflammatory cytokines like TNFα and IL-6. This provides a framework for exploring how modifications in the structure of similar compounds can enhance biological activity .

- Antimicrobial Studies : Research into various phenyl-substituted amines has revealed promising antimicrobial properties against Mycobacterium species, suggesting that further exploration of this compound could yield valuable insights into its efficacy against bacterial infections .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-Fluoro-6-methyl-phenyl)-ethylamine, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic routes include reductive amination of 2-fluoro-6-methylacetophenone using sodium cyanoborohydride or catalytic hydrogenation. Reaction conditions (e.g., solvent polarity, temperature, and pH) critically affect yield and selectivity. For example, acidic conditions (pH ~4–6) favor imine formation, while excess reducing agents may lead to side products like secondary amines . Characterization via H NMR (e.g., methyl singlet at δ 2.3 ppm and ethylamine multiplet at δ 1.2–1.5 ppm) confirms structural integrity .

Q. Which analytical techniques are optimal for characterizing purity and structural conformation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for assessing purity. Chiral columns (e.g., Chiralpak IA) resolve enantiomers if present. Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H] ~168.2 g/mol), while F NMR detects fluorine environment (δ -110 to -115 ppm for ortho-fluorine) . Differential scanning calorimetry (DSC) validates melting points (e.g., -10°C to 187°C ranges) to resolve discrepancies between sources .

Advanced Research Questions

Q. How can researchers achieve high enantiomeric purity, and what challenges arise during chiral resolution?

- Methodological Answer : Chiral resolution via diastereomeric salt formation with tartaric acid derivatives is effective. For instance, (S)-(-)-α-methylbenzylamine analogs require iterative recrystallization in ethanol/water mixtures to reach >99% ee. Challenges include solvent-dependent solubility and kinetic vs. thermodynamic control of crystal formation. Monitoring via polarimetry ([α] = -40° for pure enantiomers) ensures reproducibility .

Q. What strategies mitigate instability during storage or under experimental conditions?

- Methodological Answer : Air sensitivity due to the primary amine group necessitates inert storage (argon atmosphere, 2–8°C). Lyophilization in the presence of stabilizing excipients (e.g., trehalose) enhances shelf life. Degradation studies via accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS identify major degradation pathways, such as oxidation to nitriles or dimerization .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., boiling point, logP)?

- Methodological Answer : Discrepancies in boiling points (e.g., 187–202°C) may arise from impurities or measurement techniques. Validate via gas chromatography (GC) with internal standards (e.g., n-alkanes). LogP values (predicted 1.31) can be experimentally confirmed using shake-flask methods with octanol/water partitioning and UV quantification .

Data-Driven and Computational Research Questions

Q. How can computational modeling predict reactivity or interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic effects of the fluorine substituent on amine basicity (pKa ~9.04). Molecular docking (AutoDock Vina) screens potential bioactivity by simulating binding to amine receptors (e.g., trace amine-associated receptors) .

Q. What experimental frameworks assess biological activity while minimizing cytotoxicity?

- Methodological Answer : In vitro assays (e.g., HEK-293 cells transfected with TAAR1) measure receptor activation via cAMP luciferase reporters. Dose-response curves (1–100 μM) evaluate potency (EC), while MTT assays (24–48 hr exposure) determine IC for cytotoxicity. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.